

Application Note: Comprehensive Characterization of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

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Compound of Interest

Compound Name: 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Cat. No.: B1346141

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Introduction

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy- β -nitrostyrene, is a synthetic organic compound with the molecular formula $C_{10}H_{11}NO_4$. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its chemical structure, featuring a substituted benzene ring conjugated with a nitroethenyl group, imparts specific physicochemical properties that are crucial for its reactivity and potential applications. Accurate characterization of this compound is essential for quality control, reaction monitoring, and ensuring the identity and purity of downstream products. This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of **1,2-dimethoxy-4-(2-nitroethenyl)benzene**.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₁ NO ₄
Molecular Weight	209.20 g/mol [1]
Appearance	Yellow crystalline solid or powder [2]
CAS Number	4230-93-7 [3]

Spectroscopic and Chromatographic Data

A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Table 1: ¹H and ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆)

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.21	d	13.5	=CH-NO ₂	
8.07	d	13.5	Ar-CH=	
7.49	d	1.8	Ar-H	
7.43	dd	8.3, 1.8	Ar-H	
7.06	d	8.3	Ar-H	
3.83	s	-	OCH ₃	
3.82	s	-	OCH ₃	
¹³ C NMR	Chemical Shift (δ , ppm)	Assignment		
153.0	C-O			
149.7	C-O			
140.3	=CH-NO ₂			
136.4	Ar-CH=			
126.1	Ar-C			
123.4	Ar-C			
112.2	Ar-CH			
111.8	Ar-CH			
56.3	OCH ₃			
56.2	OCH ₃			

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Analytical Technique	Parameter	Value
Mass Spectrometry (EI-MS)	Molecular Ion [M] ⁺	m/z 209
Key Fragment Ions	m/z 192, 178, 164, 150, 137	
Infrared (IR) Spectroscopy	NO ₂ Asymmetric Stretch	~1520 cm ⁻¹ [4]
	NO ₂ Symmetric Stretch	~1350 cm ⁻¹ [4]
	C=C Alkene Stretch	~1600 cm ⁻¹ [4]

Table 3: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC) Data

Analytical Technique	Parameter	Value
UV-Visible Spectroscopy	λ _{max} (in Ethanol)	~380 nm
HPLC	Column	C18 Reverse Phase
Mobile Phase	Acetonitrile/Water with 0.1% Phosphoric Acid	
Detection Wavelength	254 nm and 380 nm	
Retention Time	Compound-specific, dependent on exact conditions	

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,2-dimethoxy-4-(2-nitroethenyl)benzene**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
 - Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or corresponding frequency for the available ^1H spectrometer.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 200 ppm.

- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
 - Place a small amount (a few milligrams) of the solid **1,2-dimethoxy-4-(2-nitroethenyl)benzene** powder directly onto the center of the ATR crystal.
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer equipped with an ATR accessory.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of Scans: 16-32.
- Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Acquisition and Processing:
 - Lower the ATR press to ensure firm and even contact between the sample and the crystal.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **1,2-dimethoxy-4-(2-nitroethenyl)benzene** in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a dilute working solution of approximately 10 µg/mL.
 - Filter the solution using a 0.22 µm syringe filter into a GC vial.
- Instrument Parameters (GC):
 - GC System: Gas chromatograph coupled to a mass spectrometer.

- Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μ L in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
- Instrument Parameters (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identify the peak corresponding to **1,2-dimethoxy-4-(2-nitroethenyl)benzene** in the total ion chromatogram.
 - Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.
 - Compare the obtained mass spectrum with a reference library if available.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantification.

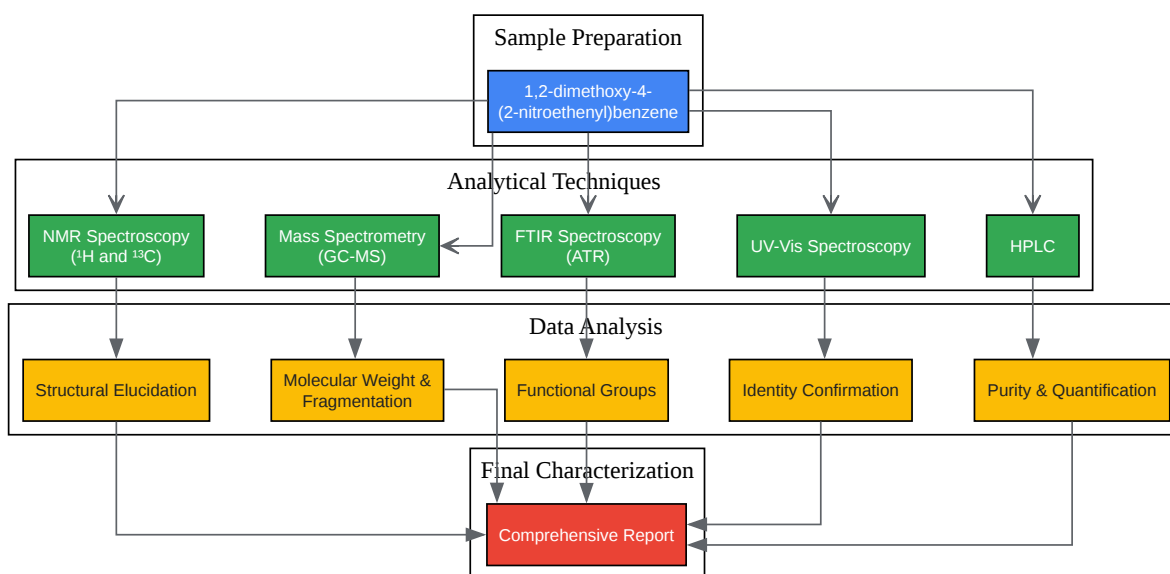
Protocol:

- Sample Preparation:
 - Prepare a stock solution of **1,2-dimethoxy-4-(2-nitroethenyl)benzene** in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a working solution of approximately 10-20 µg/mL by diluting the stock solution.
 - Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
- Instrument Parameters:
 - HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Injection Volume: 10-20 µL.
 - Detection: UV detection at 254 nm and/or the λ_{max} of the compound (~380 nm).
- Data Analysis:
 - Integrate the peak corresponding to **1,2-dimethoxy-4-(2-nitroethenyl)benzene**.
 - Determine the retention time and calculate the peak area.
 - Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

- For quantification, a calibration curve should be constructed using standards of known concentrations.

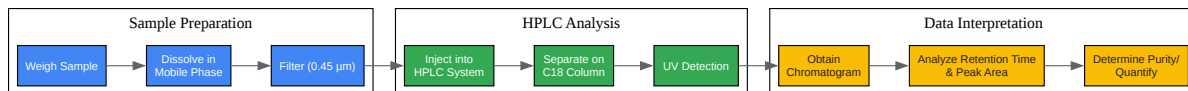
Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.



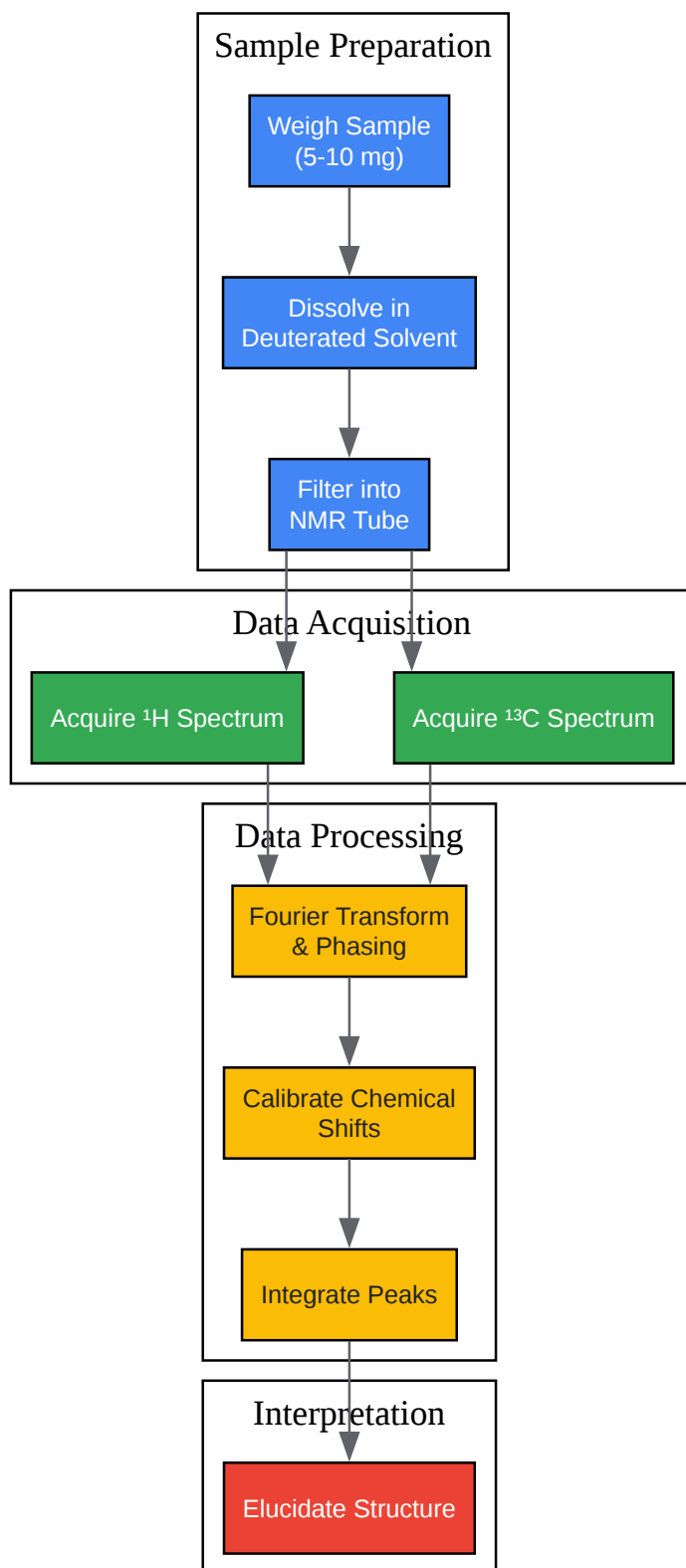
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Caption: Overall workflow for the characterization of **1,2-dimethoxy-4-(2-nitroethenyl)benzene**.



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Caption: Experimental workflow for HPLC analysis.



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Caption: Experimental workflow for NMR analysis.

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